molecular formula C18H20N2O3 B267433 N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide

N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide

Cat. No. B267433
M. Wt: 312.4 g/mol
InChI Key: MVNHDXANYOYAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide, also known as ADP-ribosylation factor 1 (ARF1) inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ARF1 is a small GTPase protein that plays a crucial role in intracellular vesicular trafficking and signal transduction pathways. The inhibition of ARF1 by N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide has been shown to have a significant impact on various physiological processes, making it a promising area of research.

Mechanism of Action

N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide inhibits ARF1 by binding to its active site, preventing the exchange of GDP for GTP. This results in the inhibition of ARF1-mediated vesicular trafficking and signal transduction pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit cancer cell proliferation, migration, and invasion. Additionally, it has been shown to have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide in lab experiments include its specificity towards ARF1 and its potential therapeutic applications. However, the limitations of using N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide include its potential toxicity and the need for further research to determine its efficacy in clinical settings.

Future Directions

There are several future directions for research on N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide. One potential area of research is the development of more potent and selective inhibitors of ARF1. Additionally, further research is needed to determine the efficacy of N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide in clinical settings and its potential side effects. Finally, the potential therapeutic applications of N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide in other diseases such as cardiovascular disease and diabetes should also be explored.

Synthesis Methods

The synthesis of N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide involves the reaction of 2-(2,5-dimethylphenoxy)acetic acid with 3-aminobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to obtain the final compound.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit ARF1, which is involved in various physiological processes such as intracellular vesicular trafficking, signal transduction, and cytoskeletal organization. The inhibition of ARF1 by N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide has been found to have a significant impact on cancer cell proliferation, migration, and invasion. Additionally, it has been shown to have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(2,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H20N2O3/c1-12-7-8-13(2)17(9-12)23-11-18(22)20-16-6-4-5-15(10-16)19-14(3)21/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

MVNHDXANYOYAJX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)NC(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.